

# synthesis of meso-1,2-dibromo-1,2-diphenylethane from trans-stilbene

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An In-depth Technical Guide to the Synthesis of **meso-1,2-dibromo-1,2-diphenylethane** from trans-Stilbene

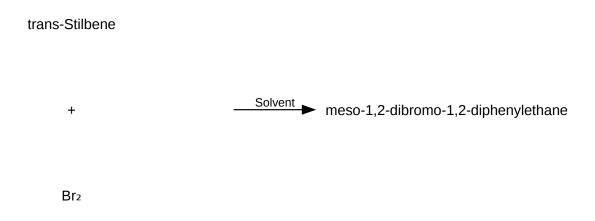
## Introduction

The synthesis of **meso-1,2-dibromo-1,2-diphenylethane** from trans-stilbene is a classic example of a stereospecific electrophilic addition reaction in organic chemistry. This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of the product, tailored for researchers, scientists, and professionals in drug development. The reaction involves the addition of bromine across the double bond of trans-stilbene, proceeding through a bromonium ion intermediate to yield the meso diastereomer exclusively.[1][2][3] This stereospecificity is a key feature of this reaction, making it a valuable model for understanding the stereochemical outcomes of halogenation reactions.[4][5][6]

# **Reaction Scheme and Mechanism**

The overall reaction is the addition of bromine (Br<sub>2</sub>) to trans-stilbene to form **meso-1,2-diphenylethane**.





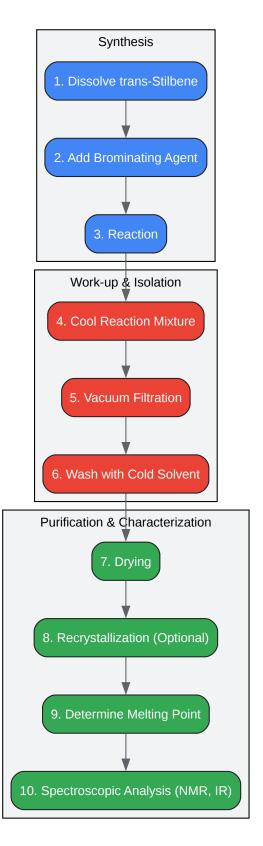
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Caption: Overall reaction for the synthesis of meso-1,2-dibromo-1,2-diphenylethane.

The reaction proceeds via an electrophilic addition mechanism. The  $\pi$  bond of the alkene acts as a nucleophile, attacking a bromine molecule. This results in the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromonium bridge in an SN2-like fashion. This anti-addition leads to the specific formation of the meso product from the trans-alkene.[2][3][5] [6][7]









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